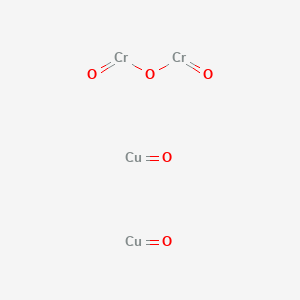
铬酸铜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cupric chromite, also known as copper chromite, is an inorganic compound with the chemical formula Cu2Cr2O5. It is a black solid that is often used as a catalyst in various chemical reactions. The compound is known for its ability to catalyze hydrogenation reactions and is widely used in organic synthesis and industrial applications.
科学研究应用
Cupric chromite has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation, dehydrogenation, and oxidation reactions.
Biology: Cupric chromite is studied for its potential use in biological systems, including its antibacterial properties.
Medicine: Research is ongoing to explore the use of cupric chromite in drug synthesis and pharmaceutical applications.
作用机制
Target of Action
Copper chromite (Cu2Cr2O5) is primarily used as a catalyst in organic synthesis . Its primary targets are functional groups in aliphatic and aromatic compounds .
Mode of Action
The compound interacts with its targets by facilitating hydrogenation reactions . This interaction results in the selective reduction of functional groups in the target compounds .
Biochemical Pathways
The specific biochemical pathways affected by copper chromite are dependent on the reactions it catalyzes. For instance, in the hydrogenation of furfural to furfuryl alcohol, copper chromite facilitates the addition of hydrogen to the carbonyl group of furfural .
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature and is used in its solid form in reactions .
Result of Action
The result of copper chromite’s action is the transformation of target compounds through hydrogenation reactions . This can lead to the production of new compounds with different properties. For example, the hydrogenation of furfural results in furfuryl alcohol, which has different chemical properties and uses .
Action Environment
The action of copper chromite can be influenced by environmental factors such as temperature and the presence of other substances. For instance, the production of copper chromite can involve the exposure of copper barium ammonium chromate to temperatures of 350-450 °C . Additionally, commercial samples of copper chromite often contain barium oxide and other components .
准备方法
Synthetic Routes and Reaction Conditions: Cupric chromite can be synthesized through the thermal decomposition of copper chromate. The traditional method involves calcining copper chromate at high temperatures, typically around 350-450°C. The reaction can be represented as: [ 2 \text{CuCrO}_4 \rightarrow 2 \text{CuCrO}_3 + \text{O}_2 ]
Another method involves the thermal decomposition of copper barium ammonium chromate. This process also requires high temperatures and results in the formation of cupric chromite along with other by-products such as barium oxide and copper oxide .
Industrial Production Methods: In industrial settings, cupric chromite is often produced by exposing copper barium ammonium chromate to temperatures of 350-450°C in a muffle furnace. The by-product copper oxide is removed using an acetic acid extraction, which involves washing with the acid, decantation, and heat drying of the remaining solid to yield isolated cupric chromite .
化学反应分析
Types of Reactions: Cupric chromite undergoes various types of chemical reactions, including:
Oxidation: Cupric chromite can be oxidized to form higher oxidation state compounds.
Reduction: It is commonly used as a catalyst in hydrogenation reactions, where it facilitates the reduction of organic compounds.
Substitution: Cupric chromite can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions: Cupric chromite is often used in the presence of hydrogen gas for hydrogenation reactions. It can also be used with other reducing agents such as sodium borohydride. The reactions typically occur under elevated temperatures and pressures to ensure efficient catalysis .
Major Products Formed: The major products formed from reactions involving cupric chromite depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, cupric chromite can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .
相似化合物的比较
Cupric chromite can be compared with other similar compounds such as:
Cuprous chromite (CuCrO4): This compound has a different oxidation state for copper and chromium and exhibits different catalytic properties.
Copper(II) oxide (CuO): While also used as a catalyst, copper(II) oxide has different applications and reactivity compared to cupric chromite.
Chromium(III) oxide (Cr2O3): This compound is used in various industrial applications but does not have the same catalytic properties as cupric chromite.
Cupric chromite is unique due to its specific catalytic properties, particularly in hydrogenation reactions, and its ability to maintain activity under various reaction conditions.
属性
CAS 编号 |
12053-18-8 |
|---|---|
分子式 |
CrCuO |
分子量 |
131.54 g/mol |
IUPAC 名称 |
oxocopper;oxo(oxochromiooxy)chromium |
InChI |
InChI=1S/Cr.Cu.O |
InChI 键 |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] |
规范 SMILES |
[O].[Cr].[Cu] |
| 12053-18-8 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


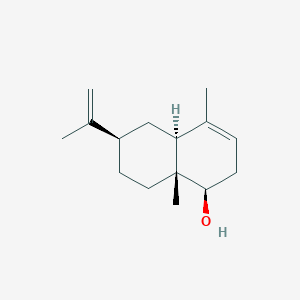
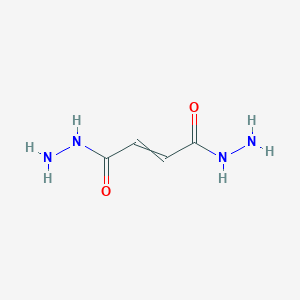
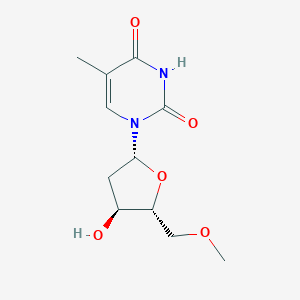
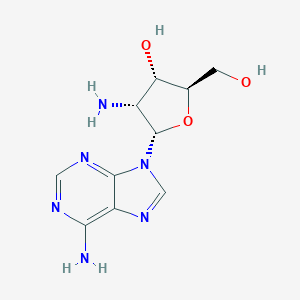
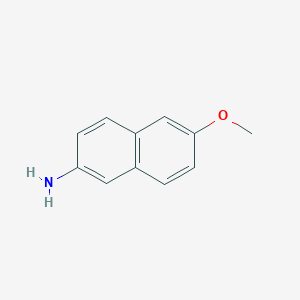
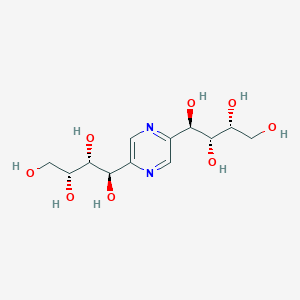

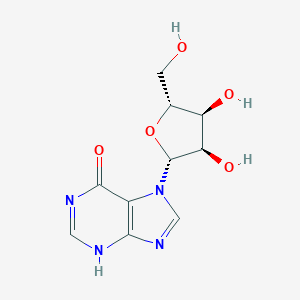
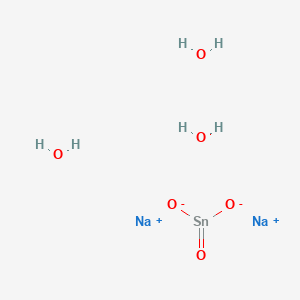
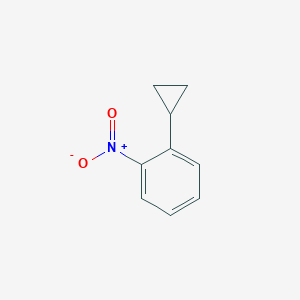
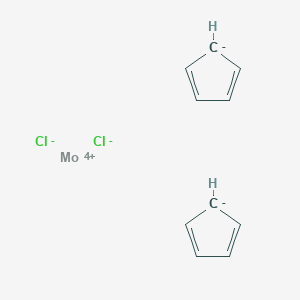
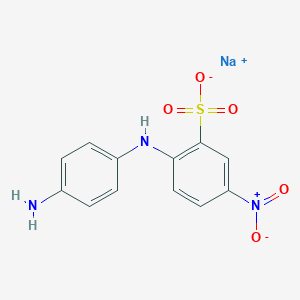
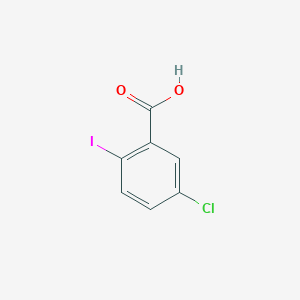
![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
